molecular formula C9H13NO3S B137542 Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 156498-54-3

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B137542
CAS No.: 156498-54-3
M. Wt: 215.27 g/mol
InChI Key: DLLGPMLSJYMNKL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-bromo-4-methylthiazole with ethyl 2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions can be performed in polar solvents such as ethanol or methanol, often with heating to accelerate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Amino or thiol-substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structural formula can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

This compound exhibits several functional groups that contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and disruption of cell cycle progression.

Case Study:

In a recent study, the compound was tested on K562 leukemia cells, showing a significant reduction in cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by increased Annexin V binding and propidium iodide staining .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular metabolism and signaling pathways. For instance:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes like topoisomerases, disrupting DNA replication and repair mechanisms.
  • Receptor Interaction: It could modulate receptor activity related to cell growth and apoptosis.

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development:

  • Synthesis and Optimization: New synthetic routes have been developed to enhance yield and purity. For example, a one-pot synthesis method yielded up to 75% purity under mild conditions .
  • Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the thiazole ring can significantly enhance biological activity. For instance, derivatives with halogen substitutions exhibited increased potency against cancer cell lines .

Properties

IUPAC Name

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLGPMLSJYMNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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